1-amino-1H-indazol-3(2H)-one

Physicochemical profiling Drug-likeness Chromatographic retention

1-Amino-1H-indazol-3(2H)-one (CAS 131630-21-2) is a heterocyclic compound belonging to the indazolinone family, characterized by a fused benzene–pyrazolone ring system bearing a primary amino substituent at the N1 position and a carbonyl at C3 (molecular formula C₇H₇N₃O, MW 149.15 g/mol). This compound occupies a distinct structural niche: it is neither a simple 3-aminoindazole nor an unsubstituted indazol-3-one, but rather an N1-amino indazolinone that presents a unique hydrogen-bonding pattern, tautomeric equilibrium, and synthetic derivatization handle relative to its closest positional isomers.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 131630-21-2
Cat. No. B15072574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-1H-indazol-3(2H)-one
CAS131630-21-2
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NN2N
InChIInChI=1S/C7H7N3O/c8-10-6-4-2-1-3-5(6)7(11)9-10/h1-4H,8H2,(H,9,11)
InChIKeyDVRKYKCDKYUEHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1H-indazol-3(2H)-one (CAS 131630-21-2): Procurement-Relevant Identity and Scaffold Classification


1-Amino-1H-indazol-3(2H)-one (CAS 131630-21-2) is a heterocyclic compound belonging to the indazolinone family, characterized by a fused benzene–pyrazolone ring system bearing a primary amino substituent at the N1 position and a carbonyl at C3 (molecular formula C₇H₇N₃O, MW 149.15 g/mol) . This compound occupies a distinct structural niche: it is neither a simple 3-aminoindazole nor an unsubstituted indazol-3-one, but rather an N1-amino indazolinone that presents a unique hydrogen-bonding pattern, tautomeric equilibrium, and synthetic derivatization handle relative to its closest positional isomers [1]. Commercially available at ≥97% purity from multiple specialty chemical suppliers, it serves primarily as a research intermediate and scaffold for medicinal chemistry programs targeting kinases, cannabinoid receptors, and anti-inflammatory pathways .

Why 1-Amino-1H-indazol-3(2H)-one Cannot Be Replaced by 3-Aminoindazole or Unsubstituted Indazolones in Research Procurement


The indazole scaffold tolerates amino substitution at multiple positions (N1, C3, C4, C5, C6, C7), each yielding compounds with divergent tautomeric preferences, hydrogen-bond donor/acceptor counts, and target engagement profiles . Critically, the N1-amino indazolinone core is structurally and electronically distinct from the more common 3-aminoindazole (1H-indazol-3-amine, CAS 874-05-5): the target compound bears a carbonyl oxygen at C3 that adds a hydrogen-bond acceptor and shifts the tautomeric equilibrium toward the indazolinone form, whereas 3-aminoindazole lacks this carbonyl and presents an amino group directly attached to the pyrazole ring carbon [1]. This difference has direct consequences for kinase hinge-binding geometry, as demonstrated by Vasudevan et al. (2012), who showed that indazolinone-containing inhibitors exhibit equipotent inhibition across regioisomers—a behavior not observed in aminoindazole systems, where regioisomeric potency can vary profoundly [2]. Generic substitution with an unsubstituted indazolone (e.g., 3-indazolinone, CAS 7364-25-2) is equally problematic, as the absence of the N1-amino group eliminates the nucleophilic derivatization handle essential for building focused compound libraries .

1-Amino-1H-indazol-3(2H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Property Divergence: 1-Amino-Indazolinone vs. 3-Aminoindazole Impacts Solubility and Permeability Profiles

The target compound 1-amino-1H-indazol-3(2H)-one exhibits a calculated LogP of 1.04 and a topological polar surface area (PSA) of 64.07 Ų . In contrast, the closest positional isomer 1H-indazol-3-amine (CAS 874-05-5) displays a LogP of 1.21–1.73 and a PSA of 54.7 Ų [1]. The ~0.7-unit LogP reduction and ~9.4 Ų PSA increase in the target compound are attributable to the C3 carbonyl oxygen, which simultaneously adds an H-bond acceptor and reduces overall lipophilicity. This translates to a measurable difference in predicted aqueous solubility and passive membrane permeability between the two scaffolds—parameters that directly influence assay compatibility, DMSO stock preparation, and cellular permeability in phenotypic screens.

Physicochemical profiling Drug-likeness Chromatographic retention

Indazolinone Tautomeric Equilibration Enables Equipotent Kinase Hinge Binding Across Regioisomers, Unlike Aminoindazoles

Vasudevan et al. (2012) demonstrated that in the indazolinone chemical series, regioisomeric compounds (e.g., compounds 4 and 5 differing in N1 vs. N2 substitution on the indazolinone core) exhibit equivalent inhibitory potency against the kinase KDR (VEGFR-2), in stark contrast to isoindolinone and aminoindazole systems where regioisomerism produced profound potency variations [1]. Quantum mechanical calculations confirmed that the indazolinone hinge region favors both tautomeric forms (1H and 2H) with near-equal energy, enabling consistent hydrogen-bonding interactions with the kinase hinge residues regardless of substitution pattern. This tautomeric 'buffering' is a unique property of the indazolinone scaffold that is absent in 3-aminoindazoles, where the amino group locks the tautomeric state and makes potency highly sensitive to substitution regiochemistry.

Kinase inhibitor design Tautomerism Hinge-binding pharmacophore

N1-Amino Nucleophilicity Distinguishes Derivatization Chemistry from C3-Aminoindazoles

The N1-amino group of 1-amino-1H-indazol-3(2H)-one is directly bonded to the pyrazolone ring nitrogen, conferring distinct nucleophilic character compared to C-amino substituents on 3-aminoindazole . This N1-NH₂ group reacts readily with acylating agents (acid chlorides, anhydrides, activated esters) to form stable amide derivatives under mild conditions, enabling efficient parallel library synthesis . In contrast, the C3-NH₂ of 1H-indazol-3-amine is conjugated with the aromatic pyrazole ring, which delocalizes the lone pair and reduces nucleophilicity, often requiring more forcing conditions or coupling reagents for acylation. This reactivity difference has practical consequences for the scale and diversity of compound collections that can be generated from each scaffold.

Synthetic chemistry Amide bond formation Library synthesis

Carbonyl Group at C3 Confers an Additional Hydrogen-Bond Acceptor vs. 3-Aminoindazole, Modulating Kinase Selectivity Profiles

The target compound possesses three hydrogen-bond acceptor sites (C3 carbonyl O, pyrazolone N2, and possibly the amino N lone pair) and two hydrogen-bond donor sites (N1-NH₂ and indazole N-H), yielding HBA/HBD counts of 3/2 . By comparison, 3-aminoindazole (1H-indazol-3-amine) has only two H-bond acceptors and two donors (HBA/HBD = 2/2), lacking the carbonyl oxygen [1]. This additional H-bond acceptor in the indazolinone scaffold can engage a distinct set of kinase hinge residues. The GSK3β inhibitor SAR study by Caballero et al. (2011) with 3-aminoindazoles identified that optimal hinge binding required three hydrogen bonds; the indazolinone scaffold's extra acceptor may enable alternative binding modes or improved affinity against kinases with deeper hinge pockets [2].

Hydrogen bonding Kinase selectivity Structure-based design

Optimal Procurement and Application Scenarios for 1-Amino-1H-indazol-3(2H)-one Based on Evidence


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Requiring a Tautomerically Forgiving Hinge Binder

The indazolinone scaffold's demonstrated ability to maintain equipotent kinase inhibition across regioisomers (Vasudevan et al., 2012) [1] makes 1-amino-1H-indazol-3(2H)-one an ideal fragment or early lead scaffold for FBDD programs targeting kinases. Unlike 3-aminoindazole fragments where substitution position critically dictates potency, the indazolinone core tolerates N1, N2, or ring substitution without catastrophic loss of hinge binding. This reduces the risk of false negatives during fragment elaboration and allows parallel SAR exploration at multiple vectors. The N1-amino group further facilitates rapid amide library synthesis for hit expansion.

Focused Compound Library Synthesis Requiring a Nucleophilic Derivatization Handle

The enhanced nucleophilicity of the N1-amino group (directly bonded to the pyrazolone N, rather than conjugated with the aromatic system as in 3-aminoindazole) enables efficient parallel acylation under mild conditions. Procurement of this compound is warranted when synthetic accessibility to diverse amide, sulfonamide, or urea derivatives is a priority—particularly in academic or industrial settings where library throughput depends on reliable, high-yielding derivatization chemistry.

Biochemical Assay Development Requiring a Higher-Polarity Indazole Scaffold

With a LogP of 1.04 and PSA of 64.07 Ų—substantially more polar than 1H-indazol-3-amine (LogP ~1.21–1.73, PSA 54.7 Ų) —this compound is better suited for biochemical assays where aqueous solubility of the test article is critical. Its lower lipophilicity reduces the risk of non-specific protein binding and compound aggregation, common artifacts in high-concentration biochemical screens. Researchers transitioning from 3-aminoindazole series may find this scaffold advantageous when solubility-limited assay conditions are encountered.

Scaffold-Hopping from 3-Aminoindazole to Access Alternative Kinase Selectivity Profiles

The additional hydrogen-bond acceptor (C3 carbonyl) and distinct tautomeric equilibrium of the indazolinone core provide a structurally validated basis for scaffold-hopping [1] [2]. When a 3-aminoindazole-based kinase inhibitor program encounters selectivity or intellectual property constraints, 1-amino-1H-indazol-3(2H)-one offers a chemically distinct core that engages the kinase hinge through a different hydrogen-bonding pattern, potentially yielding divergent kinome selectivity while retaining synthetic tractability.

Quote Request

Request a Quote for 1-amino-1H-indazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.